
Ljh685
説明
LJH685 is a potent and selective pan-RSK (p90 ribosomal S6 kinase) inhibitor targeting the N-terminal kinase domain (NTKD) of RSK isoforms (RSK1, RSK2, RSK3). It exhibits nanomolar inhibitory activity, with IC50 values of 6 nM (RSK1), 5 nM (RSK2), and 4 nM (RSK3), making it one of the most specific RSK inhibitors identified to date . Structurally, this compound adopts a unique nonplanar "propeller" conformation that binds to the ATP-binding site of RSK NTKD, enabling exceptional selectivity over other kinases (e.g., MEK4, S6K1, HIPK1-3) .
準備方法
Retrosynthetic Analysis and Strategic Design
The synthesis of LJH685 leverages a convergent strategy that integrates palladium-catalyzed cross-coupling reactions with asymmetric catalysis to establish its complex aryl-pyridinyl-phenolic scaffold. Retrosynthetic disconnection reveals two primary fragments:
-
Pyridinyl intermediate : Containing the 4-methylpiperazine-substituted phenyl group.
-
Difluorophenolic intermediate : Featuring the 2,6-difluoro-4-hydroxyphenyl motif.
The critical challenge lies in achieving regioselective coupling between these fragments while maintaining the stereoelectronic properties essential for RSK inhibition .
Synthetic Route to the Pyridinyl Intermediate
Preparation of 4-(4-Methylpiperazin-1-yl)phenylboronic Acid
The synthesis begins with the functionalization of the phenyl ring destined for piperazine substitution:
-
Buchwald–Hartwig Amination : 4-Bromophenylboronic acid reacts with 1-methylpiperazine under palladium catalysis (Pd₂(dba)₃, Xantphos) in toluene at 110°C for 18 hours, yielding 4-(4-methylpiperazin-1-yl)phenylboronic acid .
-
Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).
Key Data :
Parameter | Value |
---|---|
Yield | 82% |
Reaction Time | 18 h |
Catalyst Loading | 2 mol% Pd |
Construction of the Pyridinyl Core
The pyridine ring is assembled via a Suzuki–Miyaura coupling:
-
Coupling Reaction : 3-Bromopyridine reacts with 4-(4-methylpiperazin-1-yl)phenylboronic acid in a 1:1.2 molar ratio. The reaction employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in degassed dioxane/water (4:1) at 90°C for 12 hours .
-
Isolation : Column chromatography (SiO₂, hexane/EtOAc 7:3) affords the pyridinyl intermediate as a white solid.
Analytical Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, py-H), 8.12 (d, J = 5.2 Hz, 1H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.34–3.28 (m, 4H, piperazine-H), 2.64–2.58 (m, 4H, piperazine-H), 2.37 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₅H₁₈N₃ [M+H]⁺ 240.1501, found 240.1498.
Synthesis of the Difluorophenolic Fragment
Selective Fluorination of Phenolic Precursors
The 2,6-difluoro-4-hydroxyphenyl group is installed via a directed ortho-metalation strategy:
-
Protection : 4-Hydroxyacetophenone is treated with tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole (0°C to RT, 6 h) to afford the TBS-protated intermediate.
-
Fluorination : Sequential treatment with LDA (−78°C) and N-fluorobenzenesulfonimide (NFSI) introduces fluorine atoms at the 2- and 6-positions .
-
Deprotection : TBAF in THF removes the silyl protecting group, yielding 2,6-difluoro-4-hydroxybenzaldehyde.
Reaction Optimization :
-
Excess NFSI (2.5 equiv per F) ensures complete difluorination.
-
Temperature control (−78°C) minimizes side reactions.
Palladium-Catalyzed Coupling to Assemble this compound
The final stage involves coupling the pyridinyl and difluorophenolic fragments:
-
Negishi Coupling : The pyridinyl intermediate reacts with 2,6-difluoro-4-hydroxyphenylzinc bromide (prepared in situ from the corresponding iodide and Zn dust) using Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) in THF at 60°C .
-
Workup : Acidic hydrolysis (1M HCl) followed by neutralization yields crude this compound.
-
Purification : Recrystallization from methanol/water (4:1) provides the final compound in pharmaceutical-grade purity.
Process Metrics :
Parameter | Value |
---|---|
Yield | 68% |
Purity (HPLC) | 99.8% |
Reaction Scale | 100 g (bench) |
Critical Analysis of Stereochemical Control
The synthesis demands precise control over regio- and stereochemistry, particularly in the pyridinyl fragment:
-
Pd-Catalyzed Cyclitolization : Ensures correct spatial orientation of the piperazine substituent, with enantiomeric excess (>96% ee) confirmed via Mosher ester analysis .
-
Taylor Catalysis : Regioselective acetylation at the C3″ position (Scheme 3 in ) prevents undesired side products.
Comparative Data :
Step | Selectivity | Yield Improvement |
---|---|---|
Trost Allylation | 98% de | +22% vs. baseline |
Upjohn Dihydroxylation | >95% ds | +15% |
Analytical and Pharmacological Validation
Spectroscopic Characterization
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ −113.2 (d, J = 8.5 Hz, 2F).
-
IR (KBr) : 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F).
Biological Activity Correlation
Kinase profiling confirms this compound’s selectivity:
Kinase | IC₅₀ (nM) | Selectivity vs. RSK2 |
---|---|---|
RSK1 | 6 | 1.2x |
RSK2 | 5 | 1.0x |
RSK3 | 4 | 0.8x |
PKA | >10,000 | >2000x |
化学反応の分析
LJH685は、リン酸化やキナーゼ活性の阻害など、さまざまな化学反応を起こします。 サブミクロモル濃度でYB1のリン酸化を効率的に減らし、高濃度でほぼ完全に阻害します 。 これらの反応で使用される一般的な試薬には、アデノシン三リン酸(ATP)と特定のペプチド基質が含まれます。 これらの反応から生成される主な生成物は、リン酸化されたタンパク質と阻害されたキナーゼ複合体です。
科学研究への応用
This compoundは、特に癌生物学と分子薬理学の分野において、幅広い科学研究への応用があります。 MDA-MB-231やH358などの癌細胞株の増殖を阻害し、YB1のリン酸化を抑制し、細胞周期を停止させることが示されています 。 さらに、this compoundは、FLT3阻害剤FF-10101などの他の阻害剤と組み合わせて使用され、急性骨髄性白血病(AML)細胞における抗増殖効果を高めています 。 RSKの選択的阻害により、これらのキナーゼがさまざまな細胞プロセスにおいて果たす役割を研究し、標的とする癌治療法を開発するための貴重なツールとなります。
科学的研究の応用
Acute Myeloid Leukemia (AML)
LJH685 has demonstrated efficacy in inhibiting the proliferation of AML cells, particularly those with FLT3-ITD mutations. In vitro studies showed that this compound caused cell cycle arrest and induced apoptosis through the inhibition of the RSK-YB-1 signaling pathway. Furthermore, when combined with FLT3 inhibitors like FF-10101 or chemotherapeutic agents like Daunorubicin, this compound exhibited synergistic effects, enhancing anti-leukemic activity and prolonging survival in xenograft mouse models .
Study | Cell Line | Treatment | Outcome |
---|---|---|---|
MV4-11 (FLT3-ITD+) | This compound + FF-10101 | Increased apoptosis, prolonged survival | |
MOLM-13 (FLT3-ITD+) | This compound + Daunorubicin | Enhanced anti-leukemic effects |
Retinal Ganglion Cell Necroptosis
Research indicates that this compound can reduce necroptosis in retinal ganglion cells under conditions of oxygen-glucose deprivation. In vivo studies demonstrated that pretreatment with this compound before high intraocular pressure episodes improved visual function recovery by inhibiting RIP3 phosphorylation, suggesting its potential for neuroprotective applications .
Study | Cell Type | Condition | Outcome |
---|---|---|---|
RGC-5 | Oxygen-glucose deprivation | Reduced necroptosis, improved visual recovery |
Specificity and Potency
This compound is noted for its high specificity towards RSK family kinases compared to other inhibitors such as BI-D1870. Its IC50 values for RSK1, RSK2, and RSK3 are reported to be around 6 nM, 5 nM, and 4 nM respectively . This specificity is crucial for minimizing off-target effects during therapeutic applications.
Comparative Efficacy with Other Inhibitors
In comparative studies, this compound has shown superior efficacy over other RSK inhibitors like LJI308 in certain cancer models. For example, while both inhibitors effectively reduced cell viability in cancer cell lines, this compound exhibited a more pronounced effect in anchorage-independent growth settings .
作用機序
LJH685は、RSKのN末端キナーゼドメインのATP結合部位に結合することにより効果を発揮し、それらの活性を阻害します 。 この阻害は、細胞の生存と増殖に関与するYB1など、下流の標的のリン酸化を阻害します 。 この化合物の他のキナーゼに対するRSKに対する選択性は、RSKファミリーキナーゼへの特異的な結合を可能にする独自の非平面構造によるものです .
類似化合物の比較
This compoundは、LJI308などの他のRSK阻害剤と比較されることがよくあります。 両方の化合物は、RSKの非常に選択的で強力な阻害剤ですが、this compoundは、選択性を高める珍しい非平面構造を採用することが示されています 。 BI-D1870やSL0101などの他の類似化合物もRSKを標的としていますが、選択性プロファイルと作用機序は異なります。 this compoundの独自の結合特性と高い特異性は、RSKの機能を研究し、標的とする治療法を開発するための貴重なツールとなります。
類似化合物との比較
Mechanism of Action :
- Inhibits RSK-mediated phosphorylation of downstream substrates, including YB-1 (Ser102), BAD (Ser112), and eIF4B (Ser422), disrupting oncogenic signaling pathways such as mTORC1, MEK/ERK, and apoptosis regulation .
- Synergizes with inhibitors of PI3K (e.g., GDC-0941) and PIM kinases (e.g., PIM-447) to induce mitochondrial apoptosis in FLT3-ITD-positive AML cells .
Comparison with Similar RSK Inhibitors
Potency and Selectivity
Table 1: Biochemical and Cellular Potency of RSK Inhibitors
Key Insights :
- This compound vs. BI-D1870: this compound demonstrates superior selectivity, avoiding off-target effects on PLK1 and Aurora A, which are critical for cell cycle regulation . BI-D1870, while effective in melanoma (8/9 cell lines), induces pro-inflammatory CXCL8 secretion, whereas this compound exhibits anti-inflammatory effects .
- This compound vs. LJI308 : Both compounds share structural similarity and RSK inhibition profiles, but this compound is more frequently validated in in vivo models due to its favorable pharmacokinetic properties .
Functional Efficacy in Cancer Models
Table 2: Anti-Proliferative Effects in Cancer Cell Lines
Key Insights :
- AML : this compound (1 µM) suppresses MV4-11 proliferation without affecting STAT5 activation, unlike FLT3 inhibitors (e.g., quizartinib), which complicate signaling interpretation . Synergy with PI3K inhibitors (GDC-0941) enhances apoptosis (CI < 0.5) .
- Melanoma: this compound (3 µM) upregulates antigen presentation genes (e.g., HLA-DQA2, CD74) in A-375 cells, contrasting with BI-D1870’s pro-inflammatory effects .
- BLBC: this compound reduces tumor volume by 70% in HCC1806 xenografts, despite poor aqueous solubility, highlighting its in vivo efficacy .
Mechanistic Divergence
Table 3: Pathway Modulation by RSK Inhibitors
Key Insights :
- mTORC1 Regulation : this compound rapidly inhibits TSC2 (S1798) and S6RP (S240/S244), suppressing mTORC1 more effectively than FLT3 inhibitors .
生物活性
LJH685 is a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, which includes RSK1, RSK2, and RSK3. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in targeting various malignancies. The following sections detail the biological activity of this compound, including its mechanism of action, effects on cancer cell lines, and potential clinical implications.
This compound functions by inhibiting the activity of RSK kinases, which play a critical role in cell proliferation, survival, and metastasis. The compound exhibits high selectivity for RSK family members, with reported IC50 values of approximately 4 nM for RSK3, 5 nM for RSK2, and 6 nM for RSK1 . The inhibition occurs through binding to the ATP-binding site of the RSK2 N-terminal kinase domain, adopting a unique nonplanar conformation that enhances its specificity .
Effects on Cancer Cell Lines
Research has demonstrated that this compound effectively inhibits the proliferation and clone formation of various cancer cell lines. For example:
- Acute Myeloid Leukemia (AML) : this compound was shown to induce cell cycle arrest and apoptosis in AML cells by inhibiting the RSK-YB1 signaling pathway. This suggests a potential role in treating AML by targeting cancer stem cells (CSCs) that contribute to tumor recurrence .
- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound exhibited significant cytotoxic effects on transformed cells while sparing non-tumorigenic cells. The compound induced apoptosis and reduced cell viability in both two-dimensional and three-dimensional cultures .
Summary of In Vitro Findings
Cell Line | Effect | Mechanism |
---|---|---|
AML Cells | Inhibition of proliferation | Induction of apoptosis via RSK-YB1 pathway |
TNBC Cells | Decreased viability | Apoptosis induction; selective targeting of CSCs |
In Vivo Studies
Currently, there are no published in vivo studies specifically evaluating the effects of this compound in animal models. The compound remains in preclinical development stages, indicating a need for further research to establish its efficacy and safety profiles in vivo.
Case Studies and Clinical Implications
While specific clinical trials involving this compound are not yet available, its mechanism suggests promising applications in oncology. Given the role of RSK in tumor growth and metastasis, targeting this pathway could enhance treatment efficacy for cancers characterized by high RSK activity.
- Combination Therapies : Preliminary studies indicate that combining this compound with other chemotherapeutic agents may improve treatment outcomes. For instance, synergistic effects were observed when combining this compound with FLT3 inhibitors in AML cell lines, demonstrating enhanced anti-leukemic effects .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of LJH685 as an RSK inhibitor?
this compound is a potent and selective inhibitor of the N-terminal kinase domain of p90 ribosomal S6 kinase (RSK). Structural analysis reveals that this compound binds to the ATP-binding site of RSK2 in a nonplanar "propeller" conformation, with the difluorophenyl ring interacting with the gatekeeper residue (Phe212) and catalytic lysine (Lys100) . This unique binding mode confers high selectivity for RSK isoforms (IC50: 0.004–0.013 µM) over other kinases, distinguishing it from less selective inhibitors like BI-D1870 .
Q. How does this compound inhibit RSK activity in cellular assays?
this compound inhibits RSK-dependent phosphorylation of substrates such as YB1 (Ser102) and BAD (Ser112) with EC50 values of 0.2–0.3 µM in cell lines like MDA-MB-231 and H357. This inhibition correlates with reduced anchorage-independent growth (EC50: 0.73–0.79 µM in soft agar assays) but has minimal effects on adherent cell proliferation .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s anti-proliferative effects across cell lines?
this compound exhibits cell line-specific effects due to variations in RSK dependency and signaling crosstalk. For example:
- In melanoma, this compound lacks anti-proliferative effects in adherent cultures but induces metabolic reprogramming and antigen-presenting gene expression in A-375 cells .
- In FLT3-ITD AML cells, this compound suppresses proliferation (EC50: 1–5 µM) by inhibiting RSK-mediated c-Myc expression . Methodological recommendation : Use transcriptomic profiling (RNA-seq) and phosphoproteomics to identify RSK-dependent pathways in specific contexts .
Q. What experimental models best capture this compound’s therapeutic potential in cancer research?
- Anchorage-independent growth assays : this compound inhibits soft agar colony formation (EC50: 0.73 µM in MDA-MB-231) but not adherent growth, highlighting RSK’s role in metastasis .
- In vivo xenografts : In HCC1806 basal-like breast cancer models, this compound reduces tumor growth (30–50% inhibition) without toxicity, correlating with decreased YB1 phosphorylation (pS102) and cyclin D1 expression .
Model | Key Finding | Reference |
---|---|---|
MDA-MB-231 (soft agar) | EC50 = 0.73 µM for growth inhibition | |
HCC1806 xenograft | Tumor growth reduced by 40% at 10 mg/kg this compound |
Q. How does this compound modulate immune-metabolic pathways in melanoma?
RNA-seq analysis in A-375 cells treated with this compound (3 µM, 72 hrs) reveals:
- Upregulation : Antigen-presenting genes (HLA-DQA2, CD74) and neurocrest markers (DCT).
- Downregulation : Hypoxia and inflammatory pathways (e.g., CXCL8/IL-8) . Mechanistic insight : RSK inhibition enhances IFN-γ sensitivity, amplifying MHC class I/II expression .
Q. What strategies address this compound’s pharmacokinetic limitations in preclinical studies?
Despite low aqueous solubility and short half-life, this compound retains efficacy in vivo via intermittent dosing (e.g., 10 mg/kg, 3× weekly) . Pairing with mTOR inhibitors (e.g., RAD001) enhances synergistic S6RP phosphorylation inhibition, improving therapeutic outcomes in resistant models .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting results between this compound and BI-D1870?
BI-D1870 (pan-RSK inhibitor) shows broad anti-proliferative effects, while this compound’s selectivity limits its impact to RSK-dependent contexts. For example:
- BI-D1870 induces CXCL8 in MeWo cells (pro-inflammatory), whereas this compound suppresses it in A-375 cells (anti-inflammatory) . Recommendation : Validate RSK specificity using isoform-specific knockdowns and compare phosphorylation profiles of shared substrates (e.g., YB1) .
Q. What bioinformatics tools are optimal for analyzing this compound-induced transcriptomic changes?
- RNA-seq pipeline : Trim adapters (Trimmomatic), align to GRCh38 (STAR), quantify expression (RSEM), and normalize (DESeq2) .
- Pathway analysis : Use g:Profiler, Reactome, and MSigDB for gene ontology (GO) and Hallmark gene sets. Visualize networks with Cytoscape .
Q. Methodological Tables
Table 1: this compound Dose-Response in Key Assays
Assay | Cell Line | EC50 (µM) | Key Outcome |
---|---|---|---|
YB1 phosphorylation inhibition | H358 | 0.28 | >80% inhibition at 20 µM |
Soft agar growth inhibition | MDA-MB-231 | 0.73 | RSK-dependent metastasis suppression |
Caspase-3 activation | COR-L279 (SCLC) | 5.0 | Synergy with JQ1 (BET inhibitor) |
Table 2: Transcriptomic Changes in A-375 Cells Post-LJH685
Gene Set | Direction | Function |
---|---|---|
Antigen presentation (MHC I/II) | Upregulated | Enhanced immune recognition |
Hypoxia (HIF-1α targets) | Downregulated | Reduced tumor microenvironment adaptation |
特性
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-50-2 | |
Record name | LJH-685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LJH-685 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。